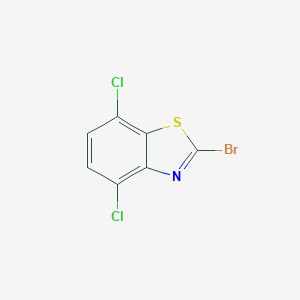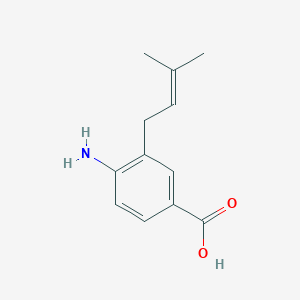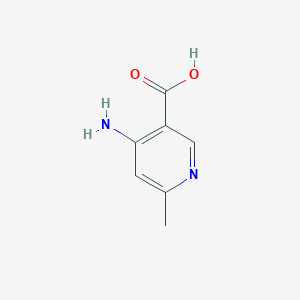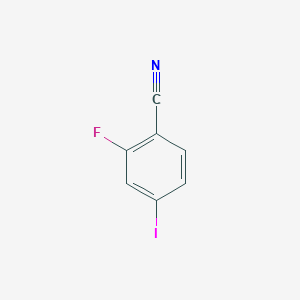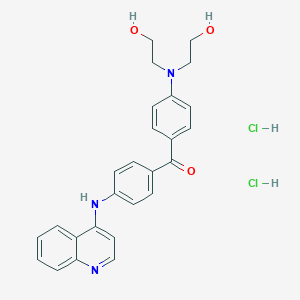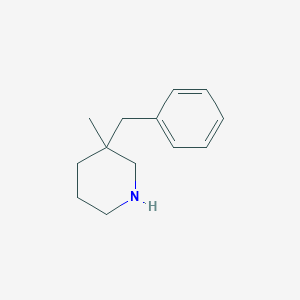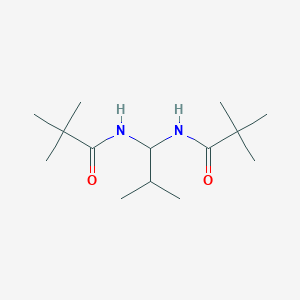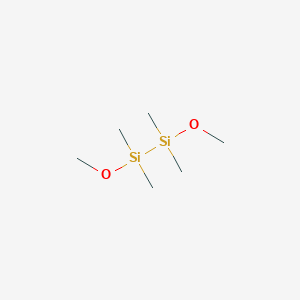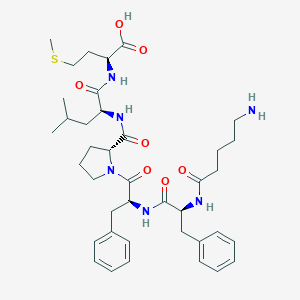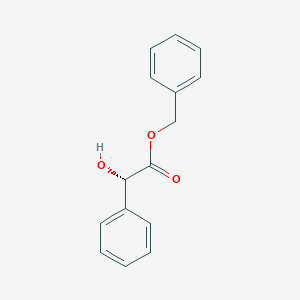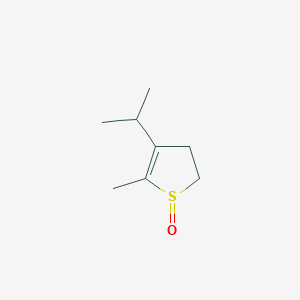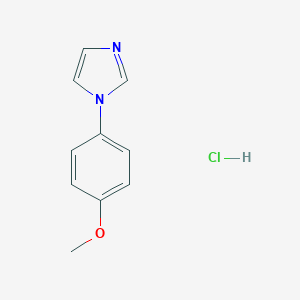
1-(4-Methoxyphenyl)-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1H-imidazolium chloride, also known as MeO-IM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains two nitrogen atoms. MeO-IM has been synthesized using various methods and has shown potential in several applications, including as a catalyst in organic reactions and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is not well understood. However, it is believed that the compound interacts with the bacterial or fungal cell membrane, disrupting its structure and leading to cell death. 1-(4-Methoxyphenyl)-1H-imidazolium chloride may also inhibit the activity of certain enzymes, leading to a decrease in bacterial or fungal growth.
Biochemische Und Physiologische Effekte
1-(4-Methoxyphenyl)-1H-imidazolium chloride has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic to mammalian cells, with an IC50 value of greater than 100 μM. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to exhibit low cytotoxicity against human cancer cell lines, suggesting potential for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has shown promise as a catalyst in organic reactions and as an antimicrobial agent. However, one limitation of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenyl)-1H-imidazolium chloride. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride and to investigate its potential for use in cancer therapy. Finally, the antimicrobial properties of 1-(4-Methoxyphenyl)-1H-imidazolium chloride could be further explored for potential use in the development of new antibiotics.
Synthesemethoden
1-(4-Methoxyphenyl)-1H-imidazolium chloride can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of ammonium acetate or the reaction of 4-methoxyphenylhydrazine with glyoxal and ammonium chloride. Another method involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of hydrochloric acid and sodium chloride. These methods have been optimized to produce high yields of 1-(4-Methoxyphenyl)-1H-imidazolium chloride with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-1H-imidazolium chloride has been studied for its potential applications in various scientific research fields. One promising application is as a catalyst in organic reactions. 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and quinazolinones, with high yields and selectivity. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been investigated for its antimicrobial properties. Studies have shown that 1-(4-Methoxyphenyl)-1H-imidazolium chloride exhibits antibacterial and antifungal activity against several pathogens, including Staphylococcus aureus and Candida albicans.
Eigenschaften
CAS-Nummer |
10058-11-4 |
|---|---|
Produktname |
1-(4-Methoxyphenyl)-1H-imidazolium chloride |
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12;/h2-8H,1H3;1H |
InChI-Schlüssel |
IMHCOBXOQQDWFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



